molecular formula C18H24ClFN2O2S B1402449 4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-41-2

4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Cat. No. B1402449
CAS RN: 1361111-41-2
M. Wt: 386.9 g/mol
InChI Key: DMVOYMOWZHWISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an azepane ring, a phenoxy group, and a fluorine atom . It’s likely that this compound has been synthesized for research purposes.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and azepane rings would provide a rigid, three-dimensional structure, while the phenoxy group and fluorine atom would likely influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and reactivity .

Scientific Research Applications

Synthesis and Anticancer Properties

  • Research has focused on the synthesis of novel compounds, including thiazolyl azo ligands and their metal complexes, with investigations into their anticancer activity. The ligands have been tested for in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).

Antimicrobial Activities

  • The compound's structure, including the 4-fluoro-phenyl group, contributes to its potential as a pharmacophore for synthesizing new biologically active molecules. These molecules have been evaluated for their antibacterial activities, showing promise in specific concentrations (Holla, Bhat, & Shetty, 2003).

Bioactivity in Pharmacology

  • The molecular structure of the compound lends itself to various pharmacological applications. Its derivatives have been studied for antifungal and antibacterial activity, with some showing moderate activity in this domain (Sah, Bidawat, Seth, & Gharu, 2014).

Inhibitory Activities in Medical Research

  • Azepane derivatives, related to the compound , have been evaluated for their inhibitory activities against specific protein kinases. These studies have implications in the development of drugs for various diseases (Breitenlechner et al., 2004).

Synthesis of Antimicrobial Agents

  • The fluoro and thiazole components of the compound have been utilized in synthesizing new antimicrobial agents. These agents have been tested for their efficacy against various microorganisms (Liaras et al., 2011).

Anti-Inflammatory and Antimicrobial Research

  • Research into synthesizing new derivatives of the compound has explored their potential as anti-inflammatory and antimicrobial agents, highlighting the compound's versatility in medical research (Karabasanagouda et al., 2008).

Applications in Textile Industry

  • The compound has found applications in the textile industry for UV protection and antimicrobial treatments, showing the versatility of its chemical properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Sensor Development

  • Studies have also explored its use in developing fluorescent sensors, particularly for detecting specific metal ions, showcasing its potential in analytical chemistry (Suman et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

4-[5-[2-(4-fluorophenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2S.ClH/c1-13-16(7-12-23-15-5-3-14(19)4-6-15)24-17(21-13)18(22)8-2-10-20-11-9-18;/h3-6,20,22H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVOYMOWZHWISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 2
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 3
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 4
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 5
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Reactant of Route 6
4-{5-[2-(4-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.